![molecular formula C8H9NO3 B3281313 Ethyl Pyridin-2-yl Carbonate CAS No. 7325-39-5](/img/structure/B3281313.png)
Ethyl Pyridin-2-yl Carbonate
Overview
Description
Ethyl Pyridin-2-yl Carbonate is a chemical compound with the molecular formula C9H11NO2 . It is also known as Ethyl 2-pyridineacetate . The compound is used in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of Ethyl Pyridin-2-yl Carbonate involves the use of easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of Ethyl Pyridin-2-yl Carbonate can be represented by the SMILES stringCCOC(=O)Cc1ccccn1
. The compound has a molecular weight of 165.19 . Physical And Chemical Properties Analysis
Ethyl Pyridin-2-yl Carbonate is a liquid at room temperature . It has a refractive index of 1.497 , a boiling point of 70 °C at 0.05 mmHg , and a density of 1.084 g/mL at 25 °C .Scientific Research Applications
1. Polymer Chemistry Applications
Ethyl pyridin-2-yl carbonate shows potential in polymer chemistry. For instance, 2-(pyridin-2-yl)ethanol, closely related to ethyl pyridin-2-yl carbonate, has been identified as an effective protecting group for methacrylic acid. This group can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C, making it useful for the synthesis and modification of polymers (Elladiou & Patrickios, 2012). Similarly, 2-(pyridin-2-yl)ethyl methacrylate, a derivative, demonstrates significant use in reversible addition–fragmentation chain transfer polymerization (Pafiti, Elladiou, & Patrickios, 2014).
2. Organic Synthesis and Catalysis
Ethyl pyridin-2-yl carbonate finds applications in organic synthesis and catalysis. For example, a palladium-catalyzed regioselective coupling reaction involving ethyl 2-(pyridin-2-yl)acetate derivatives leads to C-3 benzylated indolizines (Yang, Wu, & Fang, 2018). Furthermore, its derivative, ethyl 2-(pyridin-2-yl)acetates, participates in multi-component catalysis for synthesizing highly functionalized compounds (Li, Chen, Fan, Wei, & Yan, 2019).
3. Material Science and Luminescence Studies
In material science, particularly in luminescence studies, ethyl pyridin-2-yl carbonate derivatives have shown significant promise. For instance, pyridine-based monomers with polycarbonate backbones demonstrate the ability to sensitize LnIII-centered emission, which is essential in the study of luminescent materials (Tigaa, Aerken, Fuchs, & Bettencourt-Dias, 2017).
4. Coordination Chemistry and Metal Complex Synthesis
Ethyl pyridin-2-yl carbonate and its derivatives are valuable in the synthesis of metal complexes in coordination chemistry. For example, derivatives like 4-ethyl-1-(pyridin-2-yl) thiosemicarbazide, closely related to ethyl pyridin-2-yl carbonate, have been used to synthesize various copper complexes, demonstrating significant antibacterial activity (Hassanien, Gabr, Abdel‐Rhman, & El-asmy, 2008).
Safety and Hazards
Ethyl Pyridin-2-yl Carbonate may cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors when handling this compound .
Future Directions
properties
IUPAC Name |
ethyl pyridin-2-yl carbonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-11-8(10)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHJARMLGZROD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Pyridin-2-yl Carbonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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